![molecular formula C9H15NO3 B13953582 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 854733-35-0](/img/structure/B13953582.png)
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-9-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylphosphine for Staudinger reduction and nitroxyl radicals for oxidation reactions. The reaction conditions typically involve room temperature and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include aldehydes and other carbonyl compounds, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxy-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This compound is a nitroxyl radical used in oxidation reactions.
Uniqueness
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its combination of a hydroxyl group and a carboxylic acid group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
854733-35-0 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8-4-6-2-1-3-7(5-8)10(6)9(12)13/h6-8,11H,1-5H2,(H,12,13) |
InChI-Schlüssel |
IQUKRFIATLKPPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


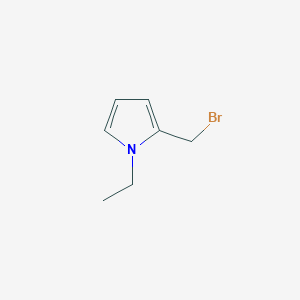


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
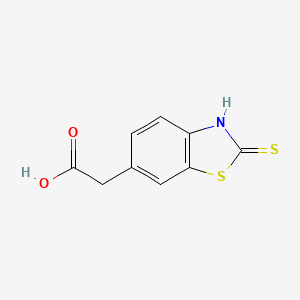
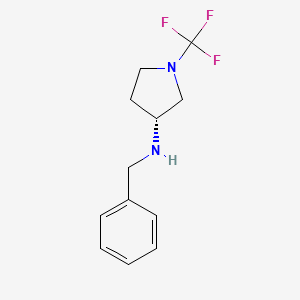

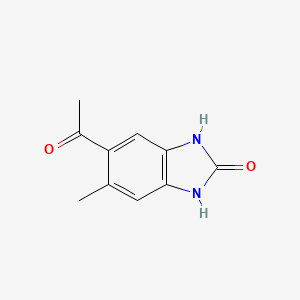
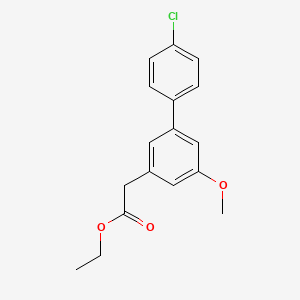
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)




